molecular formula C12H9BrFNO2 B8573497 Methyl 2-(3-bromo-5-fluoroquinolin-6-yl)acetate

Methyl 2-(3-bromo-5-fluoroquinolin-6-yl)acetate

Cat. No.: B8573497
M. Wt: 298.11 g/mol
InChI Key: GXHBKEJIDZUZOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(3-bromo-5-fluoroquinolin-6-yl)acetate is a synthetic organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a bromine and fluorine substitution on the quinoline ring, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-bromo-5-fluoroquinolin-6-yl)acetate typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of quinoline derivatives followed by esterification. For instance, the bromination and fluorination of quinoline can be achieved using reagents like N-bromosuccinimide (NBS) and Selectfluor, respectively. The resulting halogenated quinoline is then subjected to esterification with acetic acid and methanol under acidic conditions to yield the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and solvent recycling to enhance yield and reduce waste. The choice of reagents and reaction conditions is crucial to ensure the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-bromo-5-fluoroquinolin-6-yl)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions, leading to the formation of different quinoline derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced by aryl or alkyl groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Methyl 2-(3-bromo-5-fluoroquinolin-6-yl)acetate has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and viral infections.

    Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Material Science: It is employed in the development of novel materials with specific electronic and optical properties.

    Chemical Synthesis: The compound is a valuable intermediate in the synthesis of more complex quinoline derivatives.

Mechanism of Action

The mechanism of action of Methyl 2-(3-bromo-5-fluoroquinolin-6-yl)acetate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • (3-Bromo-5-chloro-quinolin-6-yl)-acetic acid methyl ester
  • (3-Fluoro-5-chloro-quinolin-6-yl)-acetic acid methyl ester
  • (3-Bromo-5-methyl-quinolin-6-yl)-acetic acid methyl ester

Uniqueness

The unique combination of bromine and fluorine atoms in Methyl 2-(3-bromo-5-fluoroquinolin-6-yl)acetate imparts distinct chemical properties, such as increased reactivity and binding affinity. This makes it a valuable compound for various applications, particularly in the development of pharmaceuticals and advanced materials.

Properties

Molecular Formula

C12H9BrFNO2

Molecular Weight

298.11 g/mol

IUPAC Name

methyl 2-(3-bromo-5-fluoroquinolin-6-yl)acetate

InChI

InChI=1S/C12H9BrFNO2/c1-17-11(16)4-7-2-3-10-9(12(7)14)5-8(13)6-15-10/h2-3,5-6H,4H2,1H3

InChI Key

GXHBKEJIDZUZOF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C(C2=C(C=C1)N=CC(=C2)Br)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of (5-fluoro-quinolin-6-yl)-acetic acid methyl ester (2.0 g, 9 mmol) in CCl4 (20 ml) and pyridine (1.48 ml, 18 mmol) was added bromine (0.9 ml, 18 mmol) dropwise at 5° C. The solution was heated to reflux for 20 minutes. After cooling, the reaction was quenched by sat. aq. NaHCO3 and the mixture extracted with dichloromethane and concentrated. The residue was purified by flash column chromatography to return the title compound (1.8 g, 66%). 1H-NMR (CDCl3, 300 MHz): 8.9 (d, 1H), 8.5 (d, 1H), 7.8 (d, 1H), 7.6 (m, 1H), 3.9 (d, 2H), 3.7 (s, 3H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.48 mL
Type
reactant
Reaction Step One
Quantity
0.9 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

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